molecular formula C9H12N2O B2672105 3-(4-Aminophenyl)propanamide CAS No. 38710-60-0

3-(4-Aminophenyl)propanamide

Cat. No. B2672105
CAS RN: 38710-60-0
M. Wt: 164.208
InChI Key: WICPORLNXBPBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)propanamide is a chemical compound with the CAS Number: 38710-60-0 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 3-(4-aminophenyl)propanamide .


Molecular Structure Analysis

The molecular formula of 3-(4-Aminophenyl)propanamide is C9H12N2O . The average mass is 164.204 Da and the monoisotopic mass is 164.094955 Da .


Physical And Chemical Properties Analysis

3-(4-Aminophenyl)propanamide is a solid at room temperature . It has a molar refractivity of 49.4±0.3 cm³ . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

Receptor Antagonism

3-(4-Aminophenyl)propanamide derivatives have been investigated for their role as human transient receptor potential vanilloid 1 (hTRPV1) antagonists. These derivatives, including 2-(3,5-dihalo 4-aminophenyl)acetamide analogues, have shown potent antagonism for hTRPV1 activation by various stimuli. The most potent antagonist in this series exhibited both potent and selective antagonism, with implications in blocking effects like the hypothermic effect of capsaicin in vivo (Kim et al., 2018).

Metabolism and Pharmacokinetics

Research on compounds like S-1, which are part of a series of potent selective androgen receptor modulators, has been conducted. These studies include examining the pharmacokinetics and metabolism in animal models. Such research is crucial for understanding the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).

Antibacterial Activity

The antibacterial activity of azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives has been explored. Some compounds in this research demonstrated good antibacterial activity against specific bacteria (Tumosienė et al., 2012).

Immunosuppressive Activities

N-aryl-3-(indol-3-yl)propanamides were synthesized and evaluated for their immunosuppressive activities. This research identified specific compounds with significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity assays (Giraud et al., 2010).

Glucocorticoid Receptor Modulation

A series of 2,2-dimethyl-3,3-diphenyl-propanamides have been reported as novel glucocorticoid receptor modulators. These compounds displayed good agonist activity in GR-mediated transrepression assays and reduced activity in transactivation assays, indicating potential for anti-inflammatory activity with decreased side effects (Yang et al., 2010).

Antioxidant and Anticancer Activity

Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has shown that some compounds possess antioxidant activity higher than that of ascorbic acid. Additionally, anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying compounds with significant cytotoxicity (Tumosienė et al., 2020).

Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides have been evaluated for their anticonvulsant properties. These compounds displayed significant activity in seizure test models and showed potential for use against generalized seizures (Idris et al., 2011).

Malaria Treatment

Optimization of a phenotypic hit against Plasmodium falciparum led to the development of compounds with low-nanomolar activity against the intraerythrocytic stages of malaria, suggesting potential for new antimalarial treatments (Norcross et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, propionamide, indicates that it should not be released into the environment . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

3-(4-aminophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICPORLNXBPBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38710-60-0
Record name 38710-60-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3-(4-amino-phenyl)-propionic acid methyl ester sulfuric acid salt (as prepared in the previous step, 277 mg, 1.00 mmol) in 8 mL of conc NH4OH was added 0.75 g of NaCl in 3 mL of H2O. After stirring at RT for 16 h, the resulting mixture was treated with 10 mL of brine and extracted with EtOAc (5×25 mL). The combined organic layers were dried (Na2SO4) and concentrated to give 133 mg (81%) of the title compound as a white solid. Mass spectrum (ESI, m/z): Calcd. for C9H12N2O, 165.1 (M+H). found 165.0.
Name
3-(4-amino-phenyl)-propionic acid methyl ester sulfuric acid salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.